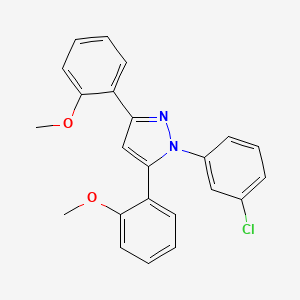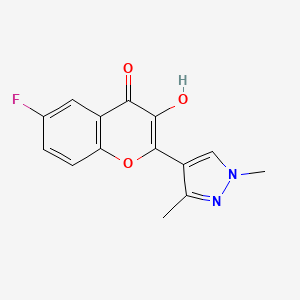![molecular formula C10H15FN2O2S2 B10913788 1-Ethyl-4-[(5-fluorothiophen-2-yl)sulfonyl]piperazine](/img/structure/B10913788.png)
1-Ethyl-4-[(5-fluorothiophen-2-yl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[(5-fluorothiophen-2-yl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a piperazine ring substituted with an ethyl group and a sulfonyl group attached to a fluorinated thiophene ring.
Preparation Methods
The synthesis of 1-Ethyl-4-[(5-fluorothiophen-2-yl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-ethylpiperazine and 5-fluorothiophene-2-sulfonyl chloride.
Reaction Conditions: The reaction between 1-ethylpiperazine and 5-fluorothiophene-2-sulfonyl chloride is carried out in the presence of a base such as triethylamine. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
1-Ethyl-4-[(5-fluorothiophen-2-yl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
1-Ethyl-4-[(5-fluorothiophen-2-yl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[(5-fluorothiophen-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems. For example, it may bind to dopamine receptors, influencing neurotransmitter activity.
Pathways Involved: The pathways involved can include signal transduction pathways, where the compound modulates the activity of key signaling molecules, leading to changes in cellular function.
Comparison with Similar Compounds
1-Ethyl-4-[(5-fluorothiophen-2-yl)sulfonyl]piperazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-ethylpiperazine and 1-(4-fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine share structural similarities.
Uniqueness: The presence of the fluorinated thiophene ring and the sulfonyl group distinguishes it from other piperazine derivatives. This unique structure may confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H15FN2O2S2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-ethyl-4-(5-fluorothiophen-2-yl)sulfonylpiperazine |
InChI |
InChI=1S/C10H15FN2O2S2/c1-2-12-5-7-13(8-6-12)17(14,15)10-4-3-9(11)16-10/h3-4H,2,5-8H2,1H3 |
InChI Key |
XSXAXVYYBUHIJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3,4-dimethoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10913720.png)
![N-(3-chlorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913721.png)
![N-benzyl-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913729.png)
![N-(4-acetylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913733.png)
![N-(4-ethoxyphenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10913734.png)
![3-methyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913736.png)
![1-(3-chloro-4-methylphenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10913738.png)
![1-{[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B10913750.png)
![6-(furan-2-yl)-1,3-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913757.png)
![6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913758.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B10913760.png)
![(4E)-4-[(1-methyl-1H-pyrazol-3-yl)methylidene]-5-(pentafluoroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10913769.png)

